molecular formula C13H16BrNO3 B8129953 5-Bromo-N-cyclopropyl-2-(2-methoxy-ethoxy)-benzamide

5-Bromo-N-cyclopropyl-2-(2-methoxy-ethoxy)-benzamide

Cat. No.: B8129953
M. Wt: 314.17 g/mol
InChI Key: CVUMBQBARJUGEL-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-(2-methoxy-ethoxy)-benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position of the benzene ring, a cyclopropyl group attached to the nitrogen atom, and a 2-(2-methoxy-ethoxy) substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-2-(2-methoxy-ethoxy)-benzamide typically involves multiple steps:

    Amidation: The cyclopropyl group is introduced by reacting the brominated benzene derivative with cyclopropylamine under suitable conditions to form the corresponding amide.

    Etherification: The 2-(2-methoxy-ethoxy) substituent is introduced through an etherification reaction, where the appropriate alcohol derivative is reacted with the benzamide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-(2-methoxy-ethoxy)-benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or organometallic reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-(2-methoxy-ethoxy)-benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound or intermediate in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be employed in biological assays to study its effects on various biological systems, including its potential as an inhibitor or activator of specific pathways.

    Chemical Research: The compound can be used as a reagent or starting material in various chemical reactions to explore new synthetic methodologies or reaction mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-(2-methoxy-ethoxy)-benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism or agonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-cyclopropyl-2-ethoxybenzamide: Similar structure but lacks the 2-(2-methoxy-ethoxy) substituent.

    5-Bromo-N-cyclopropyl-2-methoxybenzamide: Similar structure but lacks the ethoxy group.

    5-Bromo-N-cyclopropylbenzamide: Similar structure but lacks both the methoxy and ethoxy groups.

Uniqueness

5-Bromo-N-cyclopropyl-2-(2-methoxy-ethoxy)-benzamide is unique due to the presence of both the cyclopropyl group and the 2-(2-methoxy-ethoxy) substituent, which can impart distinct chemical and biological properties. These structural features may enhance its binding affinity, selectivity, and overall efficacy in various applications compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-(2-methoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-17-6-7-18-12-5-2-9(14)8-11(12)13(16)15-10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUMBQBARJUGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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